2-Nitro-pyridine-4-carbazide
Overview
Description
2-Nitro-pyridine-4-carbazide is a heterocyclic organic compound that features a pyridine ring substituted with a nitro group at the 2-position and a carbazide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then treated with sulfur dioxide (SO2) and water to yield 2-nitropyridine . The carbazide group can be introduced through a subsequent reaction with hydrazine derivatives under controlled conditions .
Industrial Production Methods: Industrial production of 2-Nitro-pyridine-4-carbazide may involve large-scale nitration processes using nitric acid and sulfuric acid mixtures, followed by purification and isolation steps to obtain the desired product in high yield and purity . The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-pyridine-4-carbazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of pyridine-2,4-dicarboxylic acid derivatives.
Reduction: Formation of 2-amino-pyridine-4-carbazide.
Substitution: Formation of various N-substituted carbazide derivatives
Scientific Research Applications
2-Nitro-pyridine-4-carbazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 2-Nitro-pyridine-4-carbazide involves its interaction with specific molecular targets, such as enzymes or receptors, through its nitro and carbazide functional groups. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The carbazide group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity .
Comparison with Similar Compounds
- 3-Nitro-pyridine-4-carbazide
- 2-Nitro-pyridine-3-carbazide
- 2-Nitro-pyridine-4-carboxamide
Comparison: 2-Nitro-pyridine-4-carbazide is unique due to the specific positioning of the nitro and carbazide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, the 2-nitro group enhances the electron-withdrawing effect, making the compound more reactive in nucleophilic substitution reactions. Additionally, the 4-carbazide group provides a versatile site for further functionalization, enabling the synthesis of a wide range of derivatives with tailored properties .
Properties
IUPAC Name |
2-nitropyridine-4-carbonyl azide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N5O3/c7-10-9-6(12)4-1-2-8-5(3-4)11(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFWMAYARBCQFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)N=[N+]=[N-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301218 | |
Record name | 2-Nitro-4-pyridinecarbonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301301218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-68-9 | |
Record name | 2-Nitro-4-pyridinecarbonyl azide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitro-4-pyridinecarbonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301301218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.